

Check Availability & Pricing

# Application Notes and Protocols for Train-of-Four (TOF) Stimulation with Mivacurium

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing train-of-four (TOF) stimulation to monitor neuromuscular blockade induced by **Mivacurium**. **Mivacurium** is a short-acting, non-depolarizing neuromuscular blocking agent, and TOF monitoring is essential for titrating its dose to achieve the desired level of muscle relaxation and to ensure adequate recovery of neuromuscular function.

## Introduction to Train-of-Four (TOF) Stimulation

Train-of-four stimulation is a common method of peripheral nerve stimulation used to assess the degree of neuromuscular blockade.[1] It involves the application of four supramaximal electrical stimuli at a frequency of 2 Hz (i.e., four stimuli in two seconds) to a peripheral nerve, typically the ulnar nerve.[2] The motor response, usually the contraction of the adductor pollicis muscle (thumb adduction), is then measured.[3]

The primary parameter of interest is the TOF ratio, which is the ratio of the amplitude of the fourth twitch (T4) to the amplitude of the first twitch (T1). In the absence of a neuromuscular blocking agent, the TOF ratio is approximately 1.0. As the neuromuscular blockade deepens, the amplitude of all four twitches decreases, and the TOF ratio also decreases, a phenomenon known as "fade." The degree of fade in the train-of-four response is a sensitive indicator of the extent of neuromuscular blockade.



## **Mivacurium: A Brief Overview**

**Mivacurium** is a benzylisoquinolinium diester that acts as a competitive antagonist to acetylcholine at the postsynaptic nicotinic receptors on the motor endplate.[4] Its primary advantage is its short duration of action, which is due to its rapid hydrolysis by plasma cholinesterase.[5][6] This characteristic makes it suitable for procedures where rapid recovery of neuromuscular function is desirable. Monitoring with TOF is crucial to manage its effects, especially in diverse patient populations where plasma cholinesterase activity may vary.

# **Quantitative Data Summary**

The following tables summarize key quantitative data related to the use of **Mivacurium** with TOF monitoring, compiled from various studies.

Table 1: Dose-Response and Onset of Action of Mivacurium



| Parameter                 | Value                     | Patient<br>Population    | Anesthesia                                          | Source |
|---------------------------|---------------------------|--------------------------|-----------------------------------------------------|--------|
| ED95                      | 0.08 mg/kg                | Adults                   | Nitrous<br>oxide/oxygen-<br>narcotic-<br>thiopental | [6]    |
| ED95                      | 73 μg/kg (0.073<br>mg/kg) | Adults                   | Nitrous oxide-<br>narcotic                          | [7]    |
| ED95                      | 0.053 mg/kg               | Young Adults             | foung Adults -                                      |        |
| ED95                      | 0.061 mg/kg               | Elderly                  | -                                                   | [5]    |
| Onset time (0.1 mg/kg)    | 3.8 ± 0.5 min             | Adults                   | Nitrous<br>oxide/oxygen-<br>narcotic-<br>thiopental | [6]    |
| Onset time (0.2<br>mg/kg) | 1.3 - 1.4 min             | Children (3-14<br>years) | ` Halothane                                         |        |
| Onset time (0.25 mg/kg)   | 2.3 ± 0.3 min             | Adults                   | Nitrous<br>oxide/oxygen-<br>narcotic-<br>thiopental | [6]    |
| Onset time (0.15 mg/kg)   | 2.0 (1.5-2.7) min         | Adults                   | Fentanyl, nitrous oxide, propofol                   | [3]    |

Table 2: Mivacurium Infusion Rates for Maintenance of Neuromuscular Blockade



| Infusion Rate            | Level of<br>Blockade              | Patient<br>Population | Anesthesia                                | Source |
|--------------------------|-----------------------------------|-----------------------|-------------------------------------------|--------|
| 5.7 μg/kg/min            | T1 at 10% of control              | Adults                | Thiopentone,<br>fentanyl,<br>halothane    | [9]    |
| 5.1 ± 1.8<br>μg/kg/min   | 90% block of T1                   | Obstetric patients    | Nitrous oxide-<br>enflurane-<br>pethidine | [10]   |
| 6 ± 2 μg/kg/min          | 95% twitch depression             | Adults                | Nitrous oxide-<br>narcotic                | [7]    |
| 8 - 10 μg/kg/min         | Maintenance<br>after initial dose | Adults                | Narcotic                                  | [11]   |
| 10.4 ± 0.92<br>μg/kg/min | 90-99% twitch depression          | Children              | Nitrous oxide<br>and 1%<br>halothane      | [12]   |
| 13 ± 1.4<br>μg/kg/min    | 90-99% twitch depression          | Children              | Nitrous oxide and opioid                  | [12]   |

Table 3: Recovery from **Mivacurium**-Induced Neuromuscular Blockade (Spontaneous vs. Antagonized)



| Recovery<br>Parameter                         | Spontaneou<br>s Recovery | Neostigmin<br>e   | Edrophoniu<br>m | Patient<br>Population | Source |
|-----------------------------------------------|--------------------------|-------------------|-----------------|-----------------------|--------|
| Time to TOF ratio ≥ 0.7                       | 13.5 ± 2.3<br>min        | 7.0 ± 1.2 min     | 6.8 ± 1.4 min   | Adults                | [9]    |
| Time to TOF ratio ≥ 0.7                       | 16.5 min                 | -                 | -               | Young Adults          | [5]    |
| Time to TOF ratio ≥ 0.7                       | 21.0 min                 | -                 | -               | Elderly               | [5]    |
| Time to TOF ratio of 25%                      | 9.3 ± 2.7 min            | 5.2 ± 1.7 min     | -               | Obstetric patients    | [10]   |
| Time to TOF ratio of 50%                      | 13.5 ± 3.0<br>min        | 10.9 ± 2.2<br>min | -               | Obstetric patients    | [10]   |
| Time to TOF ratio of 70%                      | 16.7 ± 3.0<br>min        | 16.1 ± 7.4<br>min | -               | Obstetric patients    | [10]   |
| Time to TOF ratio of 0.8                      | 25 (19-30)<br>min        | -                 | -               | Adults                | [3]    |
| Recovery<br>Index (25-<br>75% T1<br>recovery) | 6 ± 3 min                | -                 | -               | Adults                | [7]    |
| Recovery<br>Index (25-<br>75% T1<br>recovery) | 5.4 ± 0.57<br>min        | -                 | -               | Children              | [12]   |

# **Experimental Protocols General Setup for TOF Monitoring**

This protocol outlines the general procedure for setting up and performing TOF monitoring during the administration of **Mivacurium**.



#### Materials:

- Peripheral nerve stimulator with TOF capabilities
- Surface or needle electrodes
- Force transducer, acceleromyograph, or electromyograph for recording muscle response
- Data acquisition system
- Mivacurium solution for injection

#### Procedure:

- Patient Preparation: Ensure the patient is appropriately positioned to allow access to the stimulation and recording sites. The limb should be immobilized to prevent movement artifacts.
- Electrode Placement:
  - Stimulation: Place the stimulating electrodes over a peripheral nerve, most commonly the ulnar nerve at the wrist or elbow. The negative electrode should be placed distally.[2][10]
  - Recording: Attach the recording device to measure the response of the corresponding muscle. For the ulnar nerve, this is typically the adductor pollicis muscle of the thumb.[3]
- Determination of Supramaximal Stimulation: Before administering Mivacurium, determine
  the supramaximal stimulus current. This is the lowest current that produces a maximal
  muscle twitch response. The stimulus current should then be set at 10-20% above this level
  to ensure consistent nerve depolarization.
- Baseline Measurement: Record the baseline T1 twitch height and TOF ratio before the administration of any neuromuscular blocking agent. The TOF ratio should be close to 1.0.

## **Protocol for Assessing Mivacurium Dose-Response**

This protocol describes a method to determine the dose-response relationship of **Mivacurium**, including the ED95.



### Procedure:

- Follow the general setup protocol for TOF monitoring (Section 4.1).
- Administer a single bolus dose of Mivacurium intravenously. In a dose-finding study, different cohorts of subjects would receive different doses (e.g., 30, 39, 47, 54, or 60 μg/kg).
   [7]
- Begin TOF stimulation at regular intervals (e.g., every 12-15 seconds) immediately after
   Mivacurium administration.[8][13]
- Record the T1 twitch height and the TOF ratio continuously.
- The primary endpoint is the maximum percentage of T1 depression from baseline.
- The ED95 is the dose of **Mivacurium** that produces a 95% depression of the T1 twitch height.[6] This can be calculated using probit analysis or a similar statistical method from the dose-response data of multiple subjects.

# Protocol for Mivacurium Administration by Continuous Infusion

This protocol outlines the procedure for maintaining a stable level of neuromuscular blockade using a continuous infusion of **Mivacurium**, guided by TOF monitoring.

#### Procedure:

- Follow the general setup protocol for TOF monitoring (Section 4.1).
- Administer an initial bolus dose of Mivacurium (e.g., 0.15-0.2 mg/kg) to induce neuromuscular blockade.[9][10]
- Monitor the TOF response. When there is evidence of spontaneous recovery (e.g., reappearance of T1 or T2), begin the continuous infusion of Mivacurium.
- The initial infusion rate can be started at approximately 8-10 μg/kg/min for adults.[11]



- Adjust the infusion rate to maintain the desired level of neuromuscular blockade. A common target is to maintain the T1 twitch height at 5-10% of the baseline value or to maintain a specific number of twitches in the TOF count (e.g., 1 or 2 twitches).[9]
- Continue TOF monitoring throughout the infusion period to ensure a stable block and to make necessary adjustments to the infusion rate.
- At the end of the procedure, discontinue the infusion and monitor the spontaneous recovery
  of the TOF ratio.

## **Visualizations**

## **Train-of-Four Stimulation Pattern**



Click to download full resolution via product page

Caption: Diagram of the Train-of-Four (TOF) stimulation pattern and ratio calculation.

# **Experimental Workflow for Mivacurium and TOF Monitoring**





Click to download full resolution via product page



Caption: A generalized workflow for a typical experiment involving **Mivacurium** and TOF monitoring.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ppno.ca [ppno.ca]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Neuromuscular blocking effects and train-of-four fade with cisatracurium: comparison with other nondepolarising relaxants PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal dose of mivacurium for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion [ait-journal.com]
- 5. Pharmacokinetics and pharmacodynamics of mivacurium in young adult and elderly patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical neuromuscular pharmacology of mivacurium chloride (BW B1090U). A shortacting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mivacurium: dose-response relationship and administration by repeated injection or infusion PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacodynamics and pharmacokinetics of mivacurium in children PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recovery of mivacurium block with or without anticholinesterases following administration by continuous infusion PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recovery from mivacurium block with or without anticholinesterase following continuous infusion in obstetric patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medsafe.govt.nz [medsafe.govt.nz]
- 12. Continuous infusion of mivacurium in children PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The nature of spontaneous recovery from mivacurium-induced neuromuscular block -PubMed [pubmed.ncbi.nlm.nih.gov]







To cite this document: BenchChem. [Application Notes and Protocols for Train-of-Four (TOF)
 Stimulation with Mivacurium]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b034715#train-of-four-stimulation-protocol-with-mivacurium]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com